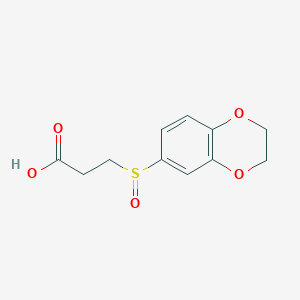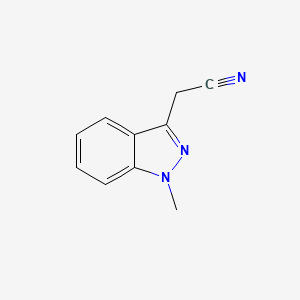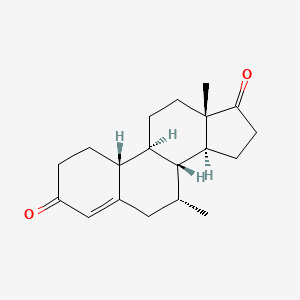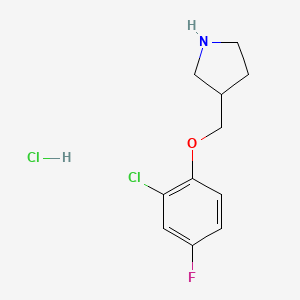
n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride
説明
Synthesis Analysis
The synthesis of “N-Methyl-N-(4-piperidinylmethyl)cyclohexanamine dihydrochloride” is not explicitly detailed in the search results. Therefore, it’s recommended to refer to scientific literature or contact a chemical supplier for specific synthesis procedures .Molecular Structure Analysis
The molecular structure of “N-Methyl-N-(4-piperidinylmethyl)cyclohexanamine dihydrochloride” is not directly provided in the search results. For accurate molecular structure, it’s suggested to refer to databases like PubChem or consult with a chemist .Chemical Reactions Analysis
The specific chemical reactions involving “N-Methyl-N-(4-piperidinylmethyl)cyclohexanamine dihydrochloride” are not provided in the search results. For detailed chemical reaction analysis, it’s recommended to refer to relevant scientific literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Methyl-N-(4-piperidinylmethyl)cyclohexanamine dihydrochloride” are not explicitly mentioned in the search results. For comprehensive information, it’s suggested to refer to a Material Safety Data Sheet (MSDS) or similar resources .科学的研究の応用
Analytical Profiles in Biological Matrices
De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D. (2013) conducted a study focusing on the characterization of psychoactive arylcyclohexylamines, which include n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride. They developed and validated an analytical method using high-performance liquid chromatography (HPLC) and ultraviolet (UV) detection for the determination of these compounds in biological matrices such as blood, urine, and vitreous humor. This research contributes to understanding the analytical profiles of such compounds in various biological substances (De Paoli et al., 2013).
Molecular Characterization and Inhibition Studies
A study by Hiebert, C., & Silverman, R. (1988) explored the inhibition properties of compounds structurally similar to n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride. They synthesized analogues of N,N-dimethylcinnamylamine and tested them as inhibitors and inactivators of monoamine oxidase (MAO). This research offers insights into the molecular interactions and potential inhibition mechanisms of these compounds (Hiebert & Silverman, 1988).
Thermodynamic Properties
In the domain of physical chemistry, Verevkin, S., & Emel̀yanenko, V. (2015) measured the vapor pressures of cyclohexanamine derivatives, including n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride, using the transpiration method. They derived the molar enthalpies of vaporization from these measurements, contributing to the thermodynamic data available for such compounds (Verevkin & Emel̀yanenko, 2015).
Pharmacological Profiles and Binding Properties
Roth, B., Gibbons, S., Arunotayanun, W., Huang, X. P., Setola, V., Treble, R., & Iversen, L. (2013) determined the pharmacological profiles of novel ketamine and phencyclidine analogues, including n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride. Their study revealed significant affinities for these compounds at the PCP-site on the glutamate NMDA receptor, which may explain their psychotomimetic effects in human users. This research provides valuable information on the receptor binding characteristics of these compounds (Roth et al., 2013).
Chemical Isolation and Synthesis
Furegati, M., & Nocito, S. (2017) described a method for isolating a specific enantiomer of 2-Methyl-1-cyclohexanamine, which is structurally related to n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride. Their work focused on the crystallization method through diastereomeric salt formation, highlighting the importance of stereochemistry in the synthesis and isolation of such compounds (Furegati & Nocito, 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-methyl-N-(piperidin-4-ylmethyl)cyclohexanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-15(13-5-3-2-4-6-13)11-12-7-9-14-10-8-12;;/h12-14H,2-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJGEVDNTWWJLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCNCC1)C2CCCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate](/img/structure/B1424505.png)
![Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1424506.png)





![4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424514.png)

![(4-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1424518.png)
![(3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424520.png)
![3-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1424523.png)
![4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424524.png)
